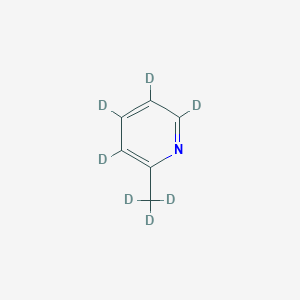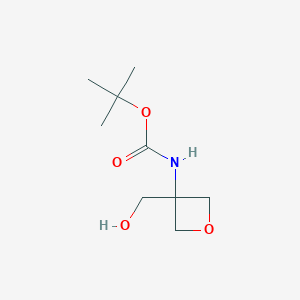
3-(Boc-amino)oxetane-3-methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Boc-amino)oxetane-3-methanol involves the protection of amino functions with Boc-groups . The aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .Molecular Structure Analysis
The molecular structure of 3-(Boc-amino)oxetane-3-methanol can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 3-(Boc-amino)oxetane-3-methanol are facilitated due to mutual interaction between two protecting groups on the same nitrogen . The aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .Physical And Chemical Properties Analysis
3-(Boc-amino)oxetane-3-methanol has a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol. The formation of the oxetane ring from an epoxide required 13 17 − kcal ·mol−1 activation energy .Applications De Recherche Scientifique
Drug Discovery
Oxetanes, including 3-(Boc-amino)oxetane-3-methanol, have been employed to improve drugs’ physiochemical properties . They are more metabolically stable and lipophilicity neutral . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Modulation of Drug Lipophilicity
Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Chemotherapies for Treating Cancer
Three FDA-approved oxetane-containing drugs are taxol and its two semisynthetic brethrens: Sanofi’s docetaxel (Taxotere) and cabazitaxel (Jevtana), all chemotherapies for treating cancer .
Synthesis of New Oxetane Derivatives
The applications of oxetanes have driven numerous studies into the synthesis of new oxetane derivatives . This includes the formation of amino-oxetanes through coupling of an oxetane reagent with amines .
Formation of Spirocyclic Azetidine-Oxetane
Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Improvement of Drug Solubility
One of the fundamental tactics to improve a drug’s solubility is to break its aromaticity by adding more sp3 carbons and oxetane fits the bill . An oxetane fragment conferred a profound impact on Pfizer’s zeste homolog 2 (EZH2) Inhibitors, especially their oral bioavailability while still maintaining the activity .
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)oxetane-3-methanol involves the protection of amino functions with Boc-groups . The aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .
Orientations Futures
The future directions of 3-(Boc-amino)oxetane-3-methanol research could involve the development of efficient protocols that provide easy access to highly functional heterocyclic compounds by combining heterocyclic moieties with both carboxylic ester functional groups and cycloaminyl units . Furthermore, the exploration of its potential therapeutic applications could be a promising area of research.
Propriétés
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h11H,4-6H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJORRHEURGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146784 | |
| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)oxetane-3-methanol | |
CAS RN |
1363382-11-9 | |
| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



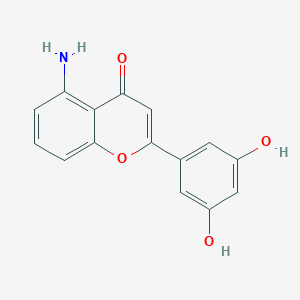
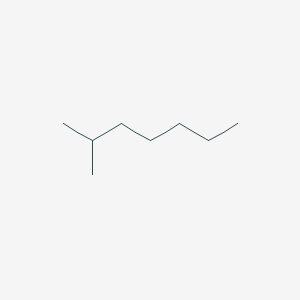
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)


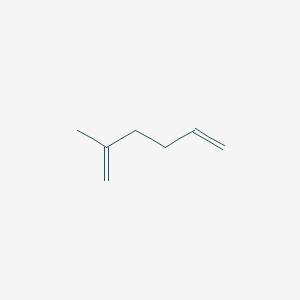
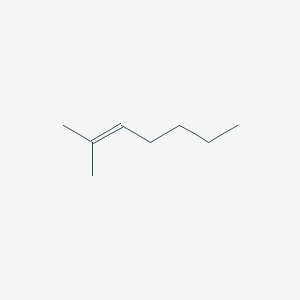
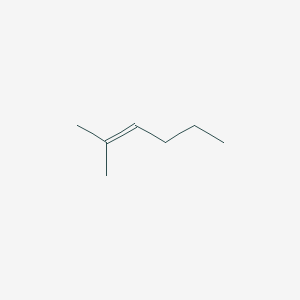
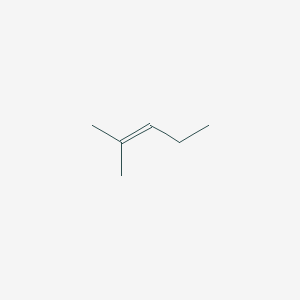
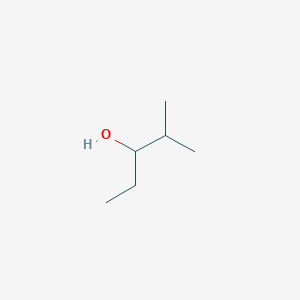


![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
